2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-15-8-5-9-16(10-15)29-12-18(26)23-24-13-21-19-17(20(24)27)11-22-25(19)14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHJHHQPPFBYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
Biological Activities
1. Anticancer Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study on related compounds demonstrated that they inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis. For example, compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives found that one derivative with a similar structure showed an IC50 value of 15 µM against MCF-7 breast cancer cells. The study highlighted the compound's ability to induce apoptosis through caspase activation and DNA fragmentation .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial potential of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds significantly inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Core Heterocycle Variations: The pyrazolo[3,4-d]pyrimidin-4-one core in the target compound is shared with analogs in , but differs from thiazolidin-4-one (e.g., coumarin-based antioxidants in ) or pyrazolo[3,4-b]pyridine derivatives (e.g., ).
Substituent Effects: 3-Methoxyphenoxy vs. Biphenyl/Thiophene: The biphenyl group in increases molecular weight and hydrophobicity, which may enhance membrane permeability but reduce solubility. The thiophene substituent in introduces sulfur-mediated electronic effects, possibly altering binding kinetics. Coumarin-4-yloxy vs. Methoxyphenoxy: Coumarin-based analogs (e.g., ) exhibit pronounced antioxidant activity due to radical scavenging by the coumarin moiety.
Biological Activity Trends: Antioxidant Activity: Coumarin-substituted thiazolidinones (e.g., ) showed superior antioxidant activity to ascorbic acid, attributed to the coumarin’s conjugated π-system stabilizing free radicals. The target compound’s methoxyphenoxy group, while less electron-rich, may still contribute to antioxidant effects via phenolic oxygen . Anticancer Potential: Urea derivatives of pyrazolo[3,4-d]pyrimidine () demonstrated in vivo anticancer activity, suggesting that the core scaffold is critical for targeting proliferation pathways. The acetamide group in the target compound could similarly engage hydrogen-bond interactions in kinase binding pockets .
Synthetic Methodologies :
- The target compound’s synthesis likely parallels methods for pyrazolo[3,4-d]pyrimidine derivatives, such as reacting α-chloroacetamides with a pyrazolo[3,4-d]pyrimidin-4-one precursor under basic conditions (e.g., K₂CO₃ in DMF) . Coumarin-based analogs () utilized cyclization with thioacetic acid or maleic anhydride, highlighting divergent routes for varying substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
